molecular formula C22H20N2 B3273457 (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine CAS No. 587838-62-8

(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine

Cat. No.: B3273457
CAS No.: 587838-62-8
M. Wt: 312.4 g/mol
InChI Key: WJVCDEJWPSGKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Atropisomeric Chiral Ligands in Enantioselective Synthesis

Atropisomeric chiral ligands are a cornerstone of modern enantioselective synthesis, a field dedicated to the preferential formation of one enantiomer of a chiral product. nih.gov Unlike molecules with point chirality (e.g., a carbon atom with four different substituents), atropisomers possess axial chirality, which arises from hindered rotation around a single bond. nih.govqub.ac.uk This restricted rotation creates stable, non-interconvertible enantiomers. nih.gov The significance of these ligands lies in their ability to create a well-defined, three-dimensional chiral environment around a catalytic center. This environment dictates the trajectory of substrates, enabling high levels of stereocontrol in chemical reactions.

The application of atropisomeric compounds has become crucial in asymmetric catalysis, where they function either as ligands for transition metals or as organocatalysts themselves. nih.govnih.gov Their rigid and well-defined structures are highly effective at transferring chiral information during a reaction, leading to the synthesis of optically active compounds with high enantiomeric purity. myuchem.com Such compounds are of paramount importance in the pharmaceutical and fine chemical industries. myuchem.com The development of efficient methods for the synthesis of atropisomers is, therefore, a high-demand area of research. acs.orgntu.ac.uk The 1,1'-binaphthyl motif is a particularly ubiquitous core structure found in numerous successful chiral ligands and organocatalysts. qub.ac.uk

Overview of [1,1'-Binaphthalene]-2,2'-diamine (BINAM) Scaffold

The [1,1'-Binaphthalene]-2,2'-diamine (BINAM) framework is a privileged, axially chiral scaffold extensively used in asymmetric catalysis. nih.govresearchgate.netrsc.org It consists of two naphthalene (B1677914) rings linked by a C-C single bond, with amino groups at the 2 and 2' positions. myuchem.com The steric hindrance caused by the hydrogen atoms at the 8 and 8' positions restricts rotation around the pivotal C1-C1' bond, giving rise to stable, non-superimposable atropisomers. nih.gov This rigid C2-symmetric backbone makes BINAM-based molecules highly effective in metal coordination and catalysis. myuchem.com

BINAM and its derivatives serve as versatile bidentate ligands for a wide array of metal-catalyzed enantioselective transformations. nih.govorgsyn.org These reactions include, but are not limited to, conjugate additions, hydrogenations of carbon-carbon and carbon-oxygen double bonds, Diels-Alder reactions, and hydroaminations. nih.govorgsyn.org Furthermore, beyond their role as ligands, BINAM derivatives have proven to be effective organocatalysts for various asymmetric reactions. nih.govresearchgate.net The versatility of the BINAM scaffold stems from the tunability of its steric and electronic properties through modification of the amino groups or the naphthalene backbone, allowing for the optimization of catalysts for specific transformations. smolecule.comresearchgate.net

Specific Role and Design Rationale of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine as a Chiral Ligand and Organocatalyst

This compound is a specific derivative of the BINAM scaffold where the hydrogen atoms of each primary amine are replaced by methyl groups. This modification is a key design element that significantly influences its catalytic properties. The introduction of the methyl groups enhances the steric bulk around the nitrogen atoms and modifies the electronic properties of the ligand.

As a chiral ligand, the dimethylated derivative forms complexes with various metals, which then catalyze asymmetric reactions. The methyl groups can influence the coordination geometry and the chiral pocket of the resulting metal complex, leading to different or improved selectivity compared to the parent BINAM. As an organocatalyst, the tertiary amine functionalities can participate in different catalytic cycles, for instance, by acting as a Brønsted base or by forming chiral ammonium (B1175870) ions. The design rationale is to create a more sterically hindered and electron-donating catalyst compared to the parent (R)-BINAM, which can lead to higher enantioselectivity and reactivity in certain applications.

The properties and catalytic performance of the BINAM scaffold can be finely tuned by altering the substituents on the nitrogen atoms. The parent (R)-BINAM, with its primary amino groups, offers two N-H protons for hydrogen bonding, which can be crucial in certain catalytic mechanisms. In contrast, this compound possesses tertiary amines, which alters its role in catalysis. Other derivatives include those with larger alkyl or aryl groups, or electron-withdrawing groups like tosyl substituents, which modify the steric and electronic nature of the ligand. researchgate.net For example, phosphorous triamides have been synthesized from N-methylated BINAM to create ligands for copper- and nickel-catalyzed reactions. researchgate.net

DerivativeSubstituent on NitrogenKey FeaturePotential Catalytic Role
(R)-BINAM-HPrimary amine, H-bond donorLigand, Brønsted acid/base catalysis component
(R)-N,N-Dimethyl-BINAM-CH₃Tertiary amine, increased steric bulk, no H-bond donationLigand, Brønsted base catalysis
(R)-BINAM-derived Phosphorous Triamides-P(NR₂)₂Sterically demanding, electronically tunableLigand for transition metal catalysis (e.g., Cu, Ni) researchgate.net
(R)-N-Tosyl-BINAM-SO₂ArElectron-withdrawing group, acidic N-HLigand, Brønsted acid catalysis

The fundamental source of chirality in this compound is the hindered rotation about the C1-C1' single bond connecting the two naphthalene rings. This phenomenon, known as atropisomerism, results in a stable, helical, C2-symmetric structure. The two naphthalene ring systems are twisted with respect to each other, with a dihedral angle that is a defining feature of the molecule's conformation. nih.gov

The stereocontrol exerted by this ligand in a catalytic reaction stems from this well-defined three-dimensional structure. The naphthalene walls create a chiral pocket or environment around the catalytic active site (either the coordinated metal ion or the amine nitrogen itself). This chiral pocket forces the incoming substrate molecules to approach in a specific orientation to minimize steric clashes. The N,N-dimethyl groups contribute significantly to this stereodifferentiation. Compared to the N-H protons of the parent BINAM, the methyl groups are sterically more demanding, creating a more constrained and deeper chiral pocket. This enhanced steric hindrance can lead to a more effective discrimination between the two enantiotopic faces of a prochiral substrate, resulting in higher enantioselectivity in the product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2/c1-24(2)20-14-12-16-8-4-6-10-18(16)22(20)21-17-9-5-3-7-15(17)11-13-19(21)23/h3-14H,23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVCDEJWPSGKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for R N,n Dimethyl 1,1 Binaphthalene 2,2 Diamine and Its Precursors

Classical Resolution Strategies for 1,1'-Binaphthalene-2,2'-diamine (BINAM)

The most established route to enantiomerically pure BINAM derivatives involves the separation of a racemic mixture of BINAM. orgsyn.org This separation, known as chiral resolution, is a critical step in obtaining the optically active starting material required for further synthesis. wikipedia.org Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another important method for separating BINAM enantiomers. nih.gov

A prevalent and effective method for chiral resolution is the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org

For BINAM, this is typically achieved by reacting the racemic diamine with a chiral resolving agent to form diastereomeric salts. wikipedia.org An example of such a resolving agent is d-camphorsulfonic acid. nih.gov The two resulting diastereomeric salts, (R)-BINAM-(+)-camphorsulfonate and (S)-BINAM-(+)-camphorsulfonate, can be separated based on their differential solubility in a given solvent system. Once the desired diastereomer is isolated through crystallization, the chiral resolving agent is removed, typically by treatment with a base, to yield the enantiomerically pure (R)-BINAM. wikipedia.org This classical approach remains a cornerstone for accessing enantiopure BINAM on a preparative scale.

Functionalization of Enantioenriched BINAM Scaffold

Once (R)-1,1'-Binaphthalene-2,2'-diamine, often abbreviated as (R)-BINAM, is obtained in its enantiomerically pure form, the next stage involves the chemical modification of its primary amine groups to yield the target N,N'-dimethylated derivative.

The introduction of methyl groups onto the nitrogen atoms of (R)-BINAM can be accomplished through various synthetic protocols. These methods are designed to be efficient and to proceed without compromising the chiral integrity of the binaphthyl backbone. Key strategies include reductive amination and routes proceeding through carbamic acid intermediates.

Reductive amination is a widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine. wikipedia.org The process involves the initial reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. chemistrysteps.commasterorganicchemistry.com This one-pot procedure is valued for its efficiency and control, avoiding the over-alkylation issues often seen with direct alkylation using alkyl halides. masterorganicchemistry.com

To synthesize N-methylated amines, formaldehyde (B43269) is the typical carbonyl compound used. A variety of reducing agents can be employed, each with specific characteristics suitable for different reaction conditions.

Interactive Data Table: Common Reducing Agents in Reductive Amination

Reducing AgentFormulaTypical SolventsKey Characteristics
Sodium cyanoborohydrideNaBH₃CNMethanol (MeOH)Not sensitive to water; can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.comcommonorganicchemistry.com
Sodium triacetoxyborohydrideNaBH(OAc)₃Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF)Sensitive to water and not compatible with methanol; a common and effective reagent. masterorganicchemistry.comcommonorganicchemistry.com
Sodium borohydrideNaBH₄Methanol (MeOH), Ethanol (EtOH)Can also reduce aldehydes and ketones, so it is typically added after the imine has fully formed. masterorganicchemistry.comcommonorganicchemistry.com
Catalytic HydrogenationH₂/CatalystVariousUtilizes catalysts such as Platinum (Pt), Palladium (Pd), or Nickel (Ni). wikipedia.org

While a general and powerful method, the specific application of reductive amination for the N,N'-dimethylation of (R)-BINAM would involve its reaction with formaldehyde followed by reduction with one of the aforementioned reagents.

A well-documented and high-yielding procedure for the synthesis of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine involves a two-step process starting from (R)-BINAM. orgsyn.orgnih.gov This method proceeds through the formation of a stable carbamate (B1207046) intermediate, which is subsequently reduced to afford the desired dimethylated product. orgsyn.orgnih.gov

The first step involves the reaction of (R)-(+)-1,1'-binaphthyl-2,2'-diamine with ethyl chloroformate in the presence of a base, such as pyridine, in a solvent like dichloromethane. orgsyn.orgnih.gov This reaction forms the bis-carbamate, (R)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate. orgsyn.orgnih.gov This intermediate is then isolated and subjected to reduction.

In the second step, the purified carbamate is treated with a strong reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent such as tetrahydrofuran (THF). orgsyn.orgnih.gov The LiAlH₄ reduces the carbonyl groups of the carbamate moieties to methyl groups, yielding the final product, this compound, in high yield and purity after workup and purification. orgsyn.orgnih.gov

Interactive Data Table: Synthesis of this compound via Carbamic Acid Intermediate orgsyn.orgnih.gov

StepReactantsReagentsSolventKey ConditionsProductYield
1. Carbamate Formation(R)-(+)-1,1'-binaphthyl-2,2'-diamineEthyl chloroformate, PyridineDichloromethane0 °C to 22 °C(R)-Diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate98%
2. Reduction(R)-Diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamateLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux (75 °C)This compound90%

N-Methylation Procedures

Direct Asymmetric Synthesis of BINAM Derivatives

Beyond the classical resolution of racemic mixtures, significant research has focused on the direct asymmetric synthesis of BINAM derivatives. These methods aim to construct the chiral binaphthyl backbone with inherent control over the stereochemistry, representing a more atom-economical approach.

One notable strategy involves an organocatalytic, atroposelective C-C bond-forming reaction. researchgate.netresearchgate.net In this approach, achiral N,N'-binaphthyl hydrazine (B178648) precursors undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. researchgate.netresearchgate.net This transformation is catalyzed by an axially chiral phosphoric acid, which effectively controls the stereochemical outcome of the reaction. The process yields enantiomerically enriched BINAM derivatives directly, circumventing the need for a separate resolution step. researchgate.netresearchgate.net This represents a significant advancement in the efficient synthesis of these valuable chiral ligands and organocatalysts. researchgate.net

Metal-Mediated Oxidative Coupling of Naphthylamines

A primary strategy for constructing the BINAM framework is through the oxidative homocoupling of 2-naphthylamine (B18577) derivatives. This approach utilizes transition metals to facilitate the formation of the crucial C-C bond between two naphthalene (B1677914) units.

Iron(III) chloride (FeCl₃) has been effectively employed as an oxidant for this transformation. nih.gov In a typical procedure, 2-naphthylamines are treated with FeCl₃ in the presence of a base such as potassium carbonate (K₂CO₃) under ambient conditions. nih.gov This method provides a facile route to 1,1'-binaphthyl-2,2'-diamines (BINAMs). nih.gov While this method is effective for creating the racemic BINAM structure, subsequent chiral resolution is necessary to obtain the desired (R)-enantiomer. The reaction proceeds through the oxidation of the naphthylamine, leading to the formation of a radical cation, which then couples to form the binaphthyl structure. Other transition metals have also been explored for mediating this type of coupling reaction. mdpi.com Furthermore, electrochemical methods offer a green alternative, achieving the dehydrogenative homo-coupling of 2-naphthylamines anodically, which avoids the need for chemical oxidants and produces H₂ as the only byproduct. mdpi.com

Coupling ReagentBaseSolventYieldRef
FeCl₃K₂CO₃1,2-dichloroethaneGood nih.gov
Anodic Oxidation-Not specifiedUp to 98% mdpi.com

Organocatalytic Atroposelectivemdpi.commdpi.com-Sigmatropic Rearrangement

A more advanced and elegant approach to directly access enantiomerically enriched BINAM derivatives involves an organocatalytic atroposelective mdpi.commdpi.com-sigmatropic rearrangement. researchgate.net This method circumvents the need for chiral resolution by creating the stereogenic axis in a controlled manner.

The key transformation is the rearrangement of achiral N,N'-binaphthyl hydrazines. researchgate.net In the presence of a catalytic amount of an axially chiral phosphoric acid, these hydrazine precursors undergo a facile rearrangement to afford the desired 2,2'-diamino-1,1'-binaphthalenes (BINAMs) in good to excellent yields and high enantiomeric enrichment. researchgate.net This reaction is significant as it represents a metal-free, catalytic method for C(sp²)-C(sp²) bond formation with simultaneous installation of axial chirality. researchgate.net The chiral phosphoric acid catalyst plays a crucial role in protonating the hydrazine substrate, facilitating the rearrangement through a highly organized, chiral transition state, thereby dictating the final atropisomeric configuration. researchgate.netnih.govresearchgate.net

SubstrateCatalystKey FeatureOutcomeRef
N,N'-Binaphthyl hydrazinesChiral Phosphoric AcidMetal-free C-C bond formationEnantiomerically enriched BINAMs researchgate.net

Diboron-Enabledresearchgate.netresearchgate.net-Sigmatropic Rearrangement

Recent developments have introduced a novel strategy for BINAM synthesis utilizing a diboron-enabled researchgate.netresearchgate.net-sigmatropic rearrangement. rsc.org This method differs from the classic acid-catalyzed mdpi.commdpi.com-rearrangement of 1,2-diarylhydrazines. rsc.org

In this process, azonaphthalenes are activated by a diboron (B99234) reagent. rsc.org This concerted activation creates a unique ten-membered transition state, which then triggers a researchgate.netresearchgate.net-sigmatropic rearrangement to form the C-C axial bond of the BINAM derivative. rsc.org This reaction is notable for its operational simplicity, mild reaction conditions, and high chemo- and regioselectivity. rsc.org A key advantage is its scalability, with successful reactions demonstrated on a multi-gram scale. rsc.org The mechanism avoids the need for pre-installing functional groups often required in other coupling strategies. However, the process can be sensitive to steric hindrance; for example, a substituent at the 3-position of the naphthalene ring can prevent the rearrangement from occurring. rsc.org

SubstrateReagentRearrangement TypeKey FeatureRef
AzonaphthalenesDiboron researchgate.netresearchgate.net-SigmatropicForms 10-membered transition state rsc.org

Synthetic Approaches for Related Chiral Diamine Frameworks

Beyond the synthesis of the parent BINAM structure, derivatization to create related chiral diamine frameworks is essential for tuning their steric and electronic properties for applications in catalysis and materials science.

Preparation of N-Alkylated and N-Arylated Binaphthyls

The synthesis of N-alkylated and N-arylated binaphthyl diamines is crucial for creating a diverse library of chiral ligands. This compound itself is a primary example of an N-alkylated derivative.

General methods for N-alkylation often employ the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this approach, a catalyst, typically based on ruthenium or iridium, temporarily dehydrogenates an alcohol to form an aldehyde in situ. nih.gov This aldehyde then condenses with the amine (e.g., BINAM), and the resulting imine is reduced by the catalyst, which had stored the hydrogen. nih.gov This method is highly atom-efficient, producing water as the only byproduct. nih.gov

For N-arylation, palladium-catalyzed cross-coupling reactions are the state-of-the-art. cmu.edu The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides (bromides, chlorides) with amines. cmu.edu The choice of palladium precursor and phosphine (B1218219) ligand is critical and depends on the electronic properties of the substrates. cmu.edu For instance, a catalyst system of Pd(OAc)₂ with (rac)-BINAP can be used for an initial arylation, while a different ligand like Xantphos might be employed for a second, different arylation on the same nitrogen atom. cmu.edu

TransformationCatalyst SystemSubstratesKey FeatureRef
N-AlkylationRu-based complexAmine + AlcoholBorrowing Hydrogen Strategy nih.gov
N-ArylationPd(OAc)₂ / Phosphine LigandAmine + Aryl HalideBuchwald-Hartwig Amination cmu.edu

Synthesis of Binaphthyldiimine Chiral Schiff Base Ligands

Binaphthyldiimine ligands, a class of chiral Schiff bases, are readily prepared from the BINAM framework. These ligands are valuable in asymmetric catalysis due to their ability to form stable complexes with a variety of metal ions. researchgate.netresearchgate.net

The synthesis is typically a straightforward condensation reaction between a chiral BINAM derivative, such as (R)-(+)-1,1′-binaphthyl-2,2′-diamine, and two equivalents of an appropriate aldehyde or ketone. researchgate.netresearchgate.net This reaction forms two imine (C=N) bonds, resulting in a tetradentate ligand. researchgate.net A wide variety of aldehydes can be used, allowing for the synthesis of a large family of ligands with tailored steric and electronic properties. For example, reacting (R)-BINAM with (R)-(+)-2,2′-dihydroxy-[1,1′]-binaphthalenyl-3-carbaldehyde produces an axially dissymmetric chiral Schiff base ligand. researchgate.net These ligands have been successfully used in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Reactant 1Reactant 2Product TypeApplicationRef
(R)-(+)-1,1′-Binaphthyl-2,2′-diamineAromatic AldehydesChiral Binaphthyl Schiff-baseAsymmetric Catalysis researchgate.net
(R)-(+)-1,1′-Binaphthyl-2,2′-diamine(R)-(+)-2,2′-Dihydroxy-[1,1′]-binaphthalenyl-3-carbaldehydeAxially Dissymmetric Chiral Schiff BaseCatalytic Asymmetric Addition researchgate.net

Coordination Chemistry of R N,n Dimethyl 1,1 Binaphthalene 2,2 Diamine Complexes

Ligand Design Principles and Chelation Modes

The efficacy of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine as a chiral ligand is rooted in its distinct molecular architecture. The C2 axial chirality, arising from the restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings, creates a well-defined and rigid chiral environment around the metal center. This steric bulk is crucial for inducing asymmetry in catalytic reactions.

Bidentate Coordination with Transition Metals

This compound primarily functions as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. nih.govorgsyn.org This chelation results in the formation of a stable seven-membered ring, a common feature in complexes of this type. The geometry of the resulting metal complex is highly dependent on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. The rigid binaphthyl backbone restricts the conformational flexibility of the chelate ring, which is a key factor in the high levels of enantioselectivity often observed in catalytic reactions employing this ligand.

Influence of N-Methyl Substitution on Coordination Geometry

The presence of methyl groups on the nitrogen atoms of the diamine ligand has a significant impact on its coordination properties. Sterically, the methyl groups increase the bulk around the nitrogen donor atoms, which can influence the bond angles and distances within the metal complex. This increased steric hindrance can lead to a more distorted coordination geometry compared to the unsubstituted parent diamine.

Formation of Metal Complexes with Chiral Diamines

The versatility of this compound is demonstrated by its ability to form stable and catalytically active complexes with a range of transition metals. The following sections explore the formation and characteristics of its complexes with copper, rhodium, and ruthenium.

Copper Complexes

While the direct synthesis and crystal structure of a copper complex with this compound are not extensively detailed in the available literature, studies on related copper(II) complexes with the parent (R)-(+)-1,1'-binaphthalene-2,2'-diamine provide valuable insights. In these systems, the diamine ligand coordinates to the copper center, often forming dinuclear macrocyclic structures. The coordination geometry around the copper(II) ions in such complexes is typically distorted square pyramidal.

Copper Complex Property Observation with (R)-(+)-1,1'-binaphthalene-2,2'-diamine
Coordination Mode Bidentate N,N'-chelation
Typical Structure Dinuclear macrocyclic complexes
Coordination Geometry Distorted square pyramidal

This table is based on data from related copper complexes and provides a likely model for the coordination of this compound.

Rhodium Complexes

The resulting complexes often feature the rhodium center in a square planar or octahedral geometry, depending on the co-ligands. The catalytic activity of these complexes is highly dependent on the electronic and steric properties of the entire coordination sphere.

Application of Rhodium-Diamine Complexes Reaction Type Typical Outcome
Asymmetric CatalysisTransfer Hydrogenation of KetonesHigh enantioselectivity
Asymmetric SynthesisC-H InsertionFormation of chiral diamines

This table summarizes the general applications of rhodium complexes with chiral diamine ligands, which are expected to be similar for complexes of this compound.

Ruthenium Complexes

Ruthenium complexes containing chiral diamine and diphosphine ligands, such as those derived from BINAP, are renowned for their exceptional performance in the asymmetric hydrogenation of a wide range of substrates. acs.org The combination of a chiral diamine like this compound with a chiral diphosphine creates a highly effective and stereoselective catalytic system.

These ruthenium complexes are typically synthesized from a ruthenium(II) precursor. The resulting complexes often adopt an octahedral geometry, with the diamine and diphosphine ligands creating a chiral environment that dictates the stereochemical outcome of the catalytic reaction.

Catalytic Application Substrate Product Key Feature
Asymmetric HydrogenationKetonesChiral AlcoholsHigh enantioselectivity
Asymmetric Hydrogenation1-TetralonesChiral TetralolsEfficient at low catalyst loadings

This table highlights the proven applications of ruthenium complexes with chiral diamine and diphosphine ligands, a class to which complexes of this compound belong.

Yttrium Complexes

The synthesis of yttrium complexes with binaphthylamido ligands can be achieved through methods like salt metathesis or amine elimination. uleth.ca Chiral alkyl or amido yttrium complexes have been prepared using N-substituted binaphthylamido ligands. These complexes can be synthesized in their neutral form or as heterobimetallic complexes, for instance, in the presence of lithium chloride.

Group 3 metal complexes, including yttrium, have been synthesized from a series of N,N'-disubstituted-1,1'-binaphthyl-2,2'-diamines via in situ procedures. nih.gov These chiral complexes have demonstrated catalytic activity in processes such as intramolecular alkene hydroamination. nih.gov The catalytic activity of diamidoamine yttrium complexes in the hydroamination and cyclization of various aminoalkenes and aminoalkynes has been noted. acs.org The nature of the leaving group on the yttrium complex can significantly influence its catalytic activity. acs.org

For instance, new diamidoamine yttrium complexes have been prepared by transamination or arene elimination reactions starting from the corresponding trisamido or trisaryl yttrium complexes. acs.orgfigshare.com While specific complexes of this compound are not extensively detailed in the provided literature, the general synthetic routes and catalytic applications of related yttrium-binaphthylamide systems provide a framework for understanding their coordination chemistry.

Nickel Complexes

Nickel(II) complexes stabilized by various nitrogen-containing ligands have been synthesized and characterized. researchgate.net These complexes are often investigated for their catalytic activities, such as in ethylene (B1197577) dimerization to produce 1-butene. researchgate.net The coordination environment around the Ni(II) center can vary, leading to different geometries, including square planar or octahedral. rsc.orgrsc.org

For example, a series of nickel(II) thiolate complexes have been synthesized using binary ligand systems, resulting in structures with distorted octahedral or square planar geometries. rsc.org While the direct synthesis of a nickel complex with this compound is not explicitly described in the available research, it is known that Ni(II) complexes with chiral tridentate phosphines can catalyze the hydroamination of activated olefins. rsc.org The synthesis of new paramagnetic nickel complexes, characterized by X-ray crystallography, has shown their activity in the cross-coupling of alkyl electrophiles with alkyl Grignard reagents. nih.gov The ligand architecture in these complexes holds the potential for creating chiral environments, which could be applied to asymmetric catalysis. nih.gov

Structural Characterization of Metal–Diamine Complexes

X-ray Diffraction Studies of Complex Geometries

X-ray crystallography is a crucial technique for determining the precise three-dimensional structure of metal complexes. While specific crystallographic data for complexes of this compound with yttrium or nickel were not found in the search results, data for closely related structures illustrate the type of information obtained from such studies.

For example, the structures of several diamidoamine yttrium complexes have been determined by single-crystal X-ray diffraction, revealing distorted trigonal bipyramidal geometries. acs.org Similarly, the reaction of a dilithiodiamidophosphine ligand precursor with various lanthanide chlorides, including yttrium chloride, yields mononuclear complexes whose five-coordinate molecular structures have been confirmed in the solid state. researchgate.net

In a study of a different yttrium complex, [Y(phen)2Cl(H2O)3]Cl2·H2O, X-ray diffraction analysis showed that the Y(III) ion is eight-coordinated, bonded to four nitrogen atoms, three oxygen atoms, and one chlorine atom. researchgate.net For nickel, a homochiral Ni(II) complex, [Ni(P'N)2]Cl2, was synthesized and its structure confirmed by single-crystal X-ray diffraction. dntb.gov.ua Another study detailed a nickel(II) complex with an unsymmetrical tetradentate ligand that adopted a distorted square-planar N3S geometry. nih.gov

The table below presents representative crystallographic data for a related yttrium complex to illustrate the parameters determined by X-ray diffraction.

ParameterValue for [Y(phen)2Cl(H2O)3]Cl2·H2O researchgate.net
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.3236(4)
b (Å)10.4566(4)
c (Å)12.5270(5)
α (°)97.354(2)
β (°)108.740(2)
γ (°)93.458(2)
Z2

Spectroscopic Investigations of Coordination (e.g., CD spectra of binaphthyl derivatives)

Spectroscopic methods are vital for understanding the coordination of ligands to metal centers and for probing the stereochemical properties of the resulting complexes. Circular Dichroism (CD) spectroscopy is particularly powerful for studying chiral molecules like those derived from binaphthyl scaffolds.

The CD spectra of binaphthyl derivatives are sensitive to the dihedral angle between the two naphthyl rings. acs.org A quantitative relationship exists between this dihedral angle (θ) and the wavelength splitting (Δλmax) of the ~220 nm couplet in the CD spectrum. acs.org This relationship provides a reliable method for assessing the conformation of these compounds in solution. acs.org

Upon coordination to a metal, the conformation of a binaphthyl ligand can become more rigid. nih.gov This change is reflected in the vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. nih.govmdpi.com For instance, studies on chiral Schiff-base ligands and their Ni(II) and Cu(II) complexes have shown that the helicity of the metal complexes can be identified through a combination of ECD spectroscopy and theoretical calculations. mdpi.com The signs of the CD bands in the spectra of copper(II) complexes with chiral Schiff base ligands derived from (R)-1,1'-binaphthyl-2,2'-diamine have been correlated with the geometry of the complex. researchgate.net

The UV-Vis spectra of these complexes typically show bands corresponding to π-π* transitions of the aromatic chromophores. mdpi.com Upon complexation, new absorption bands can appear at longer wavelengths due to electronic transitions involving the metal center and the ligand's donor atoms. mdpi.com These spectroscopic techniques, therefore, offer deep insights into the electronic structure and the chiral environment of the metal-diamine complexes.

Applications in Asymmetric Catalysis

Asymmetric Hydrogenation Reactions

The enantioselective hydrogenation of unsaturated compounds is a fundamental and widely utilized method for the synthesis of chiral molecules. Chiral diamine ligands, in conjunction with transition metals like ruthenium, rhodium, and iridium, have been instrumental in advancing this field.

Hydrogenation of Alkenes

While the asymmetric hydrogenation of alkenes is a well-developed field, specific data on the use of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine as a ligand for this transformation is not extensively documented in readily available literature. The field is largely dominated by rhodium and ruthenium complexes with chiral diphosphine ligands. However, the development of chiral diamine ligands for this purpose remains an active area of research. For instance, palladium-catalyzed asymmetric hydrogenation has shown that chiral diamines can be effective ligands for the reduction of certain olefins. In one study, the use of (S)-(-)-2-aminomethyl-1-ethylpyrrolidine as a ligand in the palladium-catalyzed hydrogenation of (E)-α-phenylcinnamic acid resulted in complete conversion and an enantiomeric excess (ee) of 76%. princeton.edu Further investigation with (R,R)-1,2-diphenylethylenediamine showed a slight improvement in enantioselectivity, indicating the potential of chiral diamines in this area. princeton.edu

Hydrogenation of Ketones

The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a critical transformation in organic synthesis. Ruthenium complexes incorporating both a chiral diphosphine and a chiral diamine have been shown to be highly effective catalysts for this purpose. Research has demonstrated that the combination of a chiral diphosphine, such as TolBINAP, with an N,N-dimethyl diamine ligand can lead to high enantioselectivity in the hydrogenation of α-branched aromatic ketones and aryl vinyl ketones. nih.gov

In a notable example, the hydrogenation of acetophenone (B1666503) was studied using a catalyst system prepared in situ from a ruthenium precursor, (S)-TolBINAP, and (S,S)-N,N-dimethyl-1,2-ethylenediamine ((S,S)-DMDPEN). This reaction yielded (R)-1-phenylethanol. nih.gov Interestingly, the enantioselectivity was found to be highly dependent on the stereochemistry of the diamine ligand. The use of the (S)-TolBINAP/(R,R)-DMDPEN-Ru complex afforded the (S)-alcohol in 79% ee. nih.gov This highlights the crucial role of the chiral diamine in controlling the stereochemical outcome of the reaction.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)
Acetophenone(S)-TolBINAP / (S,S)-DMDPEN-Ru(R)-1-Phenylethanol22%
Acetophenone(S)-TolBINAP / (R,R)-DMDPEN-Ru(S)-1-Phenylethanol79%

Hydrogenation of Imines

The asymmetric hydrogenation of imines is a direct and efficient route to chiral amines, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Various transition metal catalysts based on rhodium, iridium, and ruthenium have been developed for this transformation, often employing chiral phosphine (B1218219) or diamine ligands. While specific examples detailing the use of this compound are not prevalent, the broader class of chiral diamines has been shown to be effective. For instance, rhodium-catalyzed asymmetric hydrogenation of unprotected N-H imines has been successfully achieved with the assistance of thiourea, yielding chiral amines with high yields and enantioselectivities. wikipedia.org This suggests that chiral diamine ligands, including binaphthyl derivatives, could be promising candidates for this important reaction.

Enantioselective Hydrogenation of Amides via Dynamic Kinetic Resolution

The enantioselective hydrogenation of amides, particularly through dynamic kinetic resolution (DKR), offers a powerful method for the synthesis of chiral amines and alcohols. This approach is especially valuable for substrates that can racemize under the reaction conditions, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. While the application of this compound in this specific context is not widely reported, the use of ruthenium catalysts in the DKR of α-substituted cyclic ketones is a well-established strategy. researchgate.net This process allows for the synthesis of cyclic chiral alcohols with two adjacent stereocenters in high yields and with excellent enantio- and diastereoselectivity. researchgate.net The development of chiral diamine-based catalyst systems for the DKR of amides represents a promising avenue for future research.

Carbon-Carbon Bond-Forming Reactions

The asymmetric formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precise stereochemical control.

Asymmetric Alkylation of Aldehydes

The enantioselective addition of organometallic reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. Chiral ligands play a crucial role in controlling the stereochemistry of this transformation. While the direct application of this compound in this reaction is not extensively documented, related chiral binaphthyl-based ligands have been successfully employed. For example, a dinuclear zinc catalyst system derived from a proline-based ligand has been shown to be effective in the asymmetric alkynylation of a wide range of aromatic and α,β-unsaturated aldehydes. nih.gov

In these reactions, both electron-rich and electron-poor aromatic aldehydes participate effectively, with electron-donating substituents often leading to improved yields and selectivities. nih.gov Notably, ortho-substituents on the benzaldehyde (B42025) have been observed to enhance both yield and enantiomeric excess. nih.gov

AldehydeAlkyneCatalyst SystemYieldEnantiomeric Excess (ee)
BenzaldehydePhenylacetyleneProline-derived dinuclear zinc catalystHighHigh
CinnamaldehydeTMS acetyleneProline-derived dinuclear zinc catalystHighHigh
trans-NonenalTMS acetyleneProline-derived dinuclear zinc catalyst-Poor

Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction that furnishes valuable chiral homoallylic alcohols. While the use of ligands derived from this compound in this context is theoretically plausible, specific research findings detailing its direct application as the primary chiral ligand in this reaction were not prominently available in the surveyed literature. The development of chiral Lewis acids is crucial for this transformation, and binaphthyl-based structures are often employed. However, detailed performance data for catalysts directly derived from this compound in the asymmetric allylation of aldehydes, including yields and enantioselectivities, require further investigation.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a powerful tool for the stereoselective formation of carbon-carbon bonds. Ligands derived from chiral diamines are frequently employed to induce enantioselectivity in these reactions. This compound serves as a versatile backbone for the synthesis of such chiral ligands. nih.gov These ligands can coordinate with metal catalysts to create a chiral environment that directs the nucleophilic attack of a Michael donor to one enantiotopic face of a Michael acceptor. Despite the general utility of BINAM derivatives in asymmetric catalysis, specific examples and detailed data tables for the asymmetric Michael addition reaction utilizing ligands directly derived from this compound were not sufficiently detailed in the reviewed literature to construct a comprehensive data table of research findings.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a classic and powerful method for the construction of six-membered rings with high stereocontrol. The use of chiral catalysts to render this reaction asymmetric has been a subject of intense research. Derivatives of this compound have been successfully employed as organocatalysts in asymmetric Diels-Alder reactions.

For instance, a novel binaphthyl-based diamine, synthesized from the binaphthylamine framework, has been shown to be an effective organocatalyst for the exo-selective asymmetric Diels-Alder reaction between α,β-unsaturated aldehydes and dienes. When this diamine was used in conjunction with a protonic acid, it catalyzed the reaction with high enantioselectivity and diastereoselectivity.

Table 1: Asymmetric Diels-Alder Reaction of Cinnamaldehyde and Cyclopentadiene

Catalyst Dienophile Diene Product Yield (%) exo/endo ee (%)
Protonic acid-(R)-binaphthyl-based diamine salt Cinnamaldehyde Cyclopentadiene exo-cycloadduct - 13/1 92

Reaction conditions: 12 mol % of the diamine and 10 mol % of p-TsOH·H₂O in α,α,α-trifluorotoluene at -20 °C.

This example demonstrates the potential of catalysts derived from the this compound scaffold to control both the diastereo- and enantioselectivity of the Diels-Alder reaction.

Asymmetric Cross-Coupling Reactions

Asymmetric Cyclopropanation of Olefins

The asymmetric cyclopropanation of olefins is a key transformation for the synthesis of chiral cyclopropane (B1198618) rings, which are important structural motifs in many biologically active molecules and synthetic intermediates. This reaction is often catalyzed by transition metal complexes bearing chiral ligands. The rigid and well-defined chiral environment provided by ligands derived from this compound makes them attractive candidates for inducing high enantioselectivity in these reactions. However, a thorough review of the available literature did not yield specific examples or data tables detailing the use of catalysts directly derived from this compound for the asymmetric cyclopropanation of olefins.

Enantioselective Cyanosilylation of Aromatic Ketones

The enantioselective cyanosilylation of ketones is an important method for the synthesis of chiral cyanohydrins, which are versatile intermediates in organic synthesis. This reaction is often catalyzed by chiral Lewis acids or Lewis bases. While various chiral ligands have been developed for this purpose, specific and detailed research findings on the application of catalysts directly derived from this compound for the enantioselective cyanosilylation of aromatic ketones were not prominently featured in the surveyed literature. The development of effective catalysts from this scaffold for this specific transformation remains an area for further exploration.

Asymmetric Oxidative Coupling Reactions

Asymmetric oxidative coupling reactions, particularly of 2-naphthol (B1666908) derivatives, are of great importance for the synthesis of axially chiral biaryl compounds, such as BINOL, which are themselves powerful chiral ligands and catalysts. The use of chiral diamine ligands in conjunction with metal catalysts, such as copper, has proven to be an effective strategy for achieving high enantioselectivity in these reactions.

Chiral aryl diamines derived from the 1,1'-binaphthyl-2,2'-diamine (BINAM) framework have been utilized as ligands in copper-catalyzed asymmetric oxidative biaryl coupling reactions. Research in this area has shown that modification of the BINAM structure, such as the introduction of alkyl groups on the nitrogen atoms, can significantly influence the enantioselectivity of the reaction. For example, in the copper-catalyzed aerobic oxidative coupling of 3-hydroxy-2-naphthoate, a ligand derived from (R)-BINAM with one N-(3-pentyl) group demonstrated high enantioselectivity, achieving up to 94% ee. This highlights the potential of tailored ligands based on the this compound scaffold to act as highly effective controllers of stereochemistry in oxidative coupling reactions.

Oxidative Coupling of 2-Naphthol Derivatives

The enantioselective oxidative coupling of 2-naphthol derivatives is a powerful method for the synthesis of axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) compounds, which are themselves important ligands and catalysts in asymmetric synthesis. nih.govnih.gov Iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols has emerged as an efficient approach to generate enantioenriched BINOLs. nih.gov In this context, chiral diamine ligands play a pivotal role in controlling the stereochemical outcome of the reaction.

While direct application of this compound in this specific transformation is not extensively documented in the reviewed literature, the utility of the parent diamine, (R)-[1,1'-binaphthalene]-2,2'-diamine (BINAM), has been demonstrated. For instance, a chiral bisquinolyldiamine ligand derived from (R)-BINAM has been synthesized and investigated in the iron-catalyzed oxidative coupling of 2-naphthols. nih.gov This highlights the potential of the binaphthyl diamine scaffold in creating effective chiral ligands for such transformations. The general approach involves an in-situ generated iron-complex with a chiral ligand that facilitates the enantioselective coupling of 2-naphthol substrates. nih.gov The reaction has been shown to be effective for a variety of substituted 2-naphthols, affording the corresponding BINOL derivatives in good yields and with moderate to high enantioselectivities. nih.gov

Organocatalytic Applications

Derivatives of this compound have also been successfully employed as organocatalysts, obviating the need for a metal center to induce chirality. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

Enantioselective Friedländer Condensation

A significant organocatalytic application of a derivative of the binaphthyl diamine structure is in the enantioselective Friedländer condensation. This reaction is a key step in the synthesis of chiral tacrine (B349632) analogues, which are of interest for their potential as acetylcholinesterase inhibitors. organic-chemistry.orgua.es Research has shown that wet unsupported and supported 1,1'-binaphthalene-2,2'-diamine (BINAM) derived prolinamides are highly efficient organocatalysts for this transformation under solvent-free conditions at room temperature. acs.orgnih.gov

The reaction proceeds between various cyclohexanone (B45756) derivatives and 2-aminoaromatic aldehydes, tolerating both electron-withdrawing and electron-donating groups on the aromatic ring of the aldehyde. acs.orgnih.gov This method provides access to the desired chiral tacrine analogues in good yields (up to 93%) and with excellent enantioselectivities (up to 96%). acs.orgnih.gov The use of a wet, silica (B1680970) gel-supported organocatalyst has also been demonstrated, allowing for catalyst recycling for at least five cycles without a significant loss of efficiency. acs.orgnih.gov

The success of these BINAM-derived prolinamides underscores the versatility of the binaphthyl diamine scaffold in the design of effective organocatalysts. The presence of the proline moiety is crucial for the catalytic activity, likely proceeding through an enamine-based mechanism.

Table 1: Enantioselective Friedländer Condensation of 2-Aminobenzaldehydes and Cyclohexanones Catalyzed by a BINAM-derived Prolinamide

Entry2-Aminobenzaldehyde SubstituentCyclohexanoneYield (%)ee (%)
1H4-Propylcyclohexanone8993
25-Cl4-Propylcyclohexanone9396
35-F4-Propylcyclohexanone9093
45-MeO4-Propylcyclohexanone8393
55-BnO4-Propylcyclohexanone7892

Data sourced from Nájera and coworkers' research on BINAM-derived prolinamide organocatalysts. ua.es

Role as Brønsted Acid Catalyst

The diamine functionality of this compound allows it to act as a Brønsted base. Consequently, its protonated form can function as a chiral Brønsted acid catalyst. In this catalytic mode, the chiral conjugate acid forms an ion pair with a substrate, enabling enantioselective transformations through protonation or by acting as a chiral counterion.

Chiral Brønsted acid catalysis is a powerful tool in asymmetric synthesis, with applications in a wide range of reactions, including Mannich reactions, Friedel-Crafts alkylations, and cycloadditions. nih.gov The principle behind this catalysis is the activation of an electrophile through protonation by the chiral Brønsted acid. The resulting chiral ion pair then reacts with a nucleophile, with the stereochemical outcome being controlled by the chiral environment provided by the catalyst.

While specific studies detailing the use of protonated this compound as the sole Brønsted acid catalyst are not prominent in the reviewed literature, the broader class of chiral diamines and their derivatives are known to be effective in this role. For instance, BINAM-derived phosphoric acids are well-established as powerful chiral Brønsted acid catalysts. acs.org Furthermore, in some reactions, a chiral diamine is used in conjunction with an achiral Brønsted acid. In such cases, it is proposed that the active catalyst is the protonated chiral diamine, which then mediates the enantioselective step. The N,N-dimethyl groups on the binaphthyl diamine backbone can influence the steric and electronic properties of the catalyst, potentially fine-tuning its reactivity and selectivity in Brønsted acid-catalyzed reactions.

Mechanistic and Stereochemical Investigations

Proposed Catalytic Cycles for Asymmetric Transformations

Complexes derived from (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine and related BINAM ligands are versatile catalysts for a wide array of enantioselective transformations. These include, but are not limited to, conjugate additions, hydroaminations, hydrogenations of carbon-carbon and carbon-oxygen double bonds, and Diels-Alder reactions. nih.gov

The catalytic cycle for these transformations generally involves the coordination of the substrate(s) to a metal center that is rendered chiral by the bidentate diamine ligand. The efficiency of a chiral ligand in transition metal catalysis is predicated on its ability to form only a few, conformatively stable diastereomeric intermediates during the catalytic cycle. bath.ac.uk The rigid binaphthyl scaffold is particularly adept at this, minimizing the number of possible reaction pathways and ensuring that the transition states leading to the different enantiomeric products have a significant energy difference.

While specific steps vary with the reaction type, a generalized cycle can be described:

Catalyst Activation/Substrate Coordination: The active catalyst, a metal complex of the chiral diamine, coordinates with the substrate. In many cases, this involves the displacement of a labile ligand to open a coordination site.

Stereodetermining Step: The substrate, now held within the chiral environment of the catalyst, undergoes the key bond-forming or bond-breaking event. The facial selectivity of this step is dictated by the steric and electronic influence of the chiral ligand.

Product Release: The transformed substrate, now the chiral product, dissociates from the metal center, regenerating the active catalyst which can then enter a new cycle.

The precise nature of the intermediates and the sequence of events are highly dependent on the metal, the substrate, and the reaction conditions.

Analysis of Transition State Geometries

The stereochemical outcome of a reaction catalyzed by a chiral complex is determined at the transition state of the enantioselective step. nih.gov Computational studies, particularly using density functional theory (DFT), have become invaluable for elucidating the geometries of these fleeting states and understanding the origins of stereoselectivity. nih.govrsc.org

This compound functions as a classic bidentate ligand, coordinating to a metal center through its two nitrogen atoms to form a stable chelate ring. researchgate.net For instance, ruthenium(II) complexes with a BINAM-type diamine and a bisphosphine ligand have been shown to form stable seven-membered chelate rings. researchgate.net This chelation is fundamental to stereocontrol for several reasons:

Rigidity: It locks the conformation of the ligand, reducing the degrees of freedom in the catalytic complex. This creates a predictable and rigid chiral pocket around the active site.

Defined Geometry: The C₂ symmetry of the ligand often results in a simplified set of possible transition state geometries, making one pathway significantly more favorable.

Electronic Tuning: The nitrogen donors influence the electronic properties of the metal center, which in turn affects its reactivity and interaction with the substrate.

In reactions involving carbonyl compounds, chelation can also involve the substrate. When a substrate contains a Lewis basic group (e.g., an α- or β-alkoxy group) in addition to the reacting carbonyl, it can form a rigid, chelated intermediate with the metal catalyst. This arrangement fixes the conformation of the substrate, allowing the chiral ligand to direct the incoming nucleophile to one of the two prochiral faces with very high selectivity. iupac.orguvic.ca

The critical role of transition state geometry is exemplified in studies of nickel-catalyzed asymmetric Michael reactions. Research has shown that the facial selectivity of the nucleophilic attack on a β-nitrostyrene substrate can be completely reversed depending on the nature of the nucleophile, even when using the same Ni(II)-diamine catalyst.

Computational investigations into these reactions have identified competing transition state models:

Evans Transition State (TS): In reactions with dimethyl malonate as the nucleophile, the lowest-energy transition state corresponds to the Evans model. Here, the enolate binds in the same plane as the diamine ligand, leading to C-C bond formation from the Si face of the β-nitrostyrene.

Apical-Equatorial TS: In contrast, when an α-keto ester is used as the nucleophile, a different transition state geometry is favored. In this model, the enolate coordinates to the Ni(II) center in apical–equatorial positions relative to the plane of the diamine ligand. This arrangement promotes the nucleophilic attack from the Re face of the β-nitrostyrene.

The switch is governed by the subtle interplay of steric and electronic interactions within the transition state, highlighting the sophisticated level of control exerted by the chiral diamine ligand.

Role of Axially Chiral Ligand Conformation in Enantioselectivity

The ultimate source of chirality in catalysts derived from this compound is the stable, non-interconverting atropisomerism of the binaphthyl backbone. This axial chirality, rather than a stereogenic carbon atom, is responsible for creating the asymmetric environment. myuchem.com

The conformation of the ligand in the metal complex is crucial for the transfer of chiral information. nih.gov The two naphthalene (B1677914) rings are held at a specific dihedral angle, creating a C₂-symmetric chiral cleft. The naphthyl groups act as steric "walls" that block certain approaches of the substrate to the metal's active site. Consequently, the substrate is forced to adopt a specific orientation that minimizes steric hindrance, thereby exposing one of its prochiral faces to attack.

Furthermore, non-covalent interactions, such as C-H···π and hydrogen bonds, between the substrate and the ligand are critical in stabilizing the favored transition state. nih.govrsc.org These weak interactions act in concert to fine-tune the positioning of the substrate, leading to the high enantioselectivities observed. The transfer of chiral information is thus a dynamic process occurring through a network of interactions within the chiral environment provided by the ligand. nih.gov

Ligand Cooperation in Catalytic Systems

Ligand cooperation, or non-innocent ligand behavior, describes systems where the ligand actively participates in the reaction mechanism beyond simply creating a steric and electronic environment at the metal center. jiaolei.group This can involve the ligand acting as an internal base to deprotonate a substrate, participating in hydrogen bonding to activate a reactant, or being involved in redox processes. jiaolei.group

In the context of diamine ligands like this compound, cooperation often manifests through hydrogen bonding. For example, in certain transition states, an N-H group from a primary or secondary diamine ligand can act as a hydrogen bond donor to orient and activate a substrate. acs.org While the N,N-dimethyl derivative lacks these N-H protons, related BINAM-derived catalysts demonstrate this principle. In some catalytic cycles, one of the amine functionalities might be transiently protonated or deprotonated, participating directly in proton transfer steps.

However, for many reactions catalyzed by complexes of this specific diamine, the ligand's role is primarily understood as creating a rigid chiral framework—a classic "innocent" ligand. While the concept of cooperative multicatalysis is gaining prominence, specific evidence of this compound acting as a cooperative ligand in the strictest sense remains an area for further investigation. nih.gov

Spectroscopic Probes of Reaction Intermediates (e.g., in situ NMR)

Elucidating catalytic mechanisms often relies on the direct observation of reaction intermediates. In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose, as it allows for the monitoring of a reaction mixture under actual catalytic conditions of temperature and pressure. wiley.com This method can provide crucial information on the structure and concentration of catalytically active species, substrate-catalyst adducts, and transient intermediates that would be undetectable through conventional analysis of aliquots. wiley.communi.cz

While NMR spectroscopy is routinely used for the characterization of the stable this compound ligand and its final reaction products, its application to study the intermediates of reactions it catalyzes is less commonly documented in readily available literature. nih.gov The principles, however, are directly applicable. By using specialized equipment like high-pressure NMR tubes, one could potentially:

Identify the resting state of the catalyst.

Observe the formation of catalyst-substrate complexes.

Track the conversion of intermediates to products in real-time.

Gain kinetic data to support or refute a proposed catalytic cycle.

Other spectroscopic techniques, such as in situ Raman or Infrared spectroscopy, can also provide complementary information on the bonding and transformation of species as they occur on the catalyst surface or in solution. nih.gov The application of these advanced analytical methods is key to moving from proposed mechanisms to experimentally verified catalytic cycles for systems involving this compound.

Computational and Theoretical Studies of R N,n Dimethyl 1,1 Binaphthalene 2,2 Diamine and Its Complexes

Conformational Analysis and Atropisomerism

The defining structural feature of (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine is atropisomerism, a form of stereoisomerism arising from restricted rotation (hindered rotation) about a single bond. In this molecule, the chiral axis is the C1-C1' bond connecting the two naphthalene (B1677914) rings. The steric hindrance caused by the substituents at the 2,2'-positions prevents free rotation, leading to stable, non-interconverting enantiomers at ambient temperatures.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for quantifying the rotational dynamics of such biaryl systems. mdpi.comnih.gov These studies involve calculating the potential energy surface as a function of the dihedral angle between the two naphthalene rings. The maximum energy point on this rotational profile corresponds to the transition state for racemization, and its energy relative to the ground state is the rotational barrier (ΔG‡).

For the parent BINAM structure, DFT calculations have been employed to optimize the ground state geometry, which exhibits a characteristic dihedral angle that deviates significantly from planarity. The introduction of N,N'-dimethyl groups increases steric bulk, which is expected to further heighten the rotational barrier compared to the unsubstituted BINAM, thereby enhancing its configurational stability. While specific rotational barrier values for the N,N'-dimethyl derivative are not widely published, studies on analogous systems like N-benzhydrylformamides and carbamates show that DFT methods can reliably calculate such barriers, which typically fall in the range of 20-23 kcal/mol for significantly hindered systems. mdpi.comnih.govcolostate.edu

ParameterDescriptionTypical Calculated Value (Biaryl Systems)Reference
Dihedral Angle (C2-C1-C1'-C2') The angle between the two naphthalene rings in the ground state conformation.~60-70° nih.gov
Rotational Barrier (ΔG‡) The Gibbs free energy of activation required for rotation around the C1-C1' bond, leading to racemization.>20 kcal/mol mdpi.comnih.gov

This table presents typical values for hindered biaryl systems as determined by computational studies. Specific values for this compound would require a dedicated computational study.

Electronic Structure and Bonding in Metal Complexes

This compound functions as a bidentate ligand, coordinating to metal centers through the lone pairs of its two nitrogen atoms to form a stable seven-membered chelate ring. The resulting metal complexes are central to its application in asymmetric catalysis.

DFT calculations provide profound insights into the electronic structure and bonding within these complexes. nih.gov For instance, in palladium complexes, which are widely used in C-H activation and cross-coupling reactions, the ligand coordinates to the Pd(II) center, typically resulting in a square-planar geometry. nih.govuzh.ch Computational analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate the nature of the metal-ligand bond by quantifying the charge distribution. researchgate.net These studies often reveal a significant covalent character in the Pd-N bonds, with the positive charge on the palladium atom being partially delocalized onto the ligand.

PropertyMethodFindingReference
Coordination Geometry DFT OptimizationTypically forms a square-planar geometry around a Pd(II) center. nih.govnih.gov
Metal-Ligand Bonding NBO AnalysisSignificant charge transfer from the nitrogen atoms to the metal center, indicating a strong coordinate bond. researchgate.net
Bond Length (Pd-N) DFT CalculationCalculated bond lengths are consistent with experimentally determined crystal structures. nih.gov

This table summarizes general findings from DFT studies on palladium complexes with N-donor chiral ligands.

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT has become an essential tool for elucidating the detailed mechanisms of complex catalytic reactions. umn.edu By mapping the entire potential energy surface, researchers can identify the lowest-energy reaction pathway, characterize all intermediates and transition states, and determine the rate-determining step of the catalytic cycle. nih.gov

For reactions catalyzed by complexes of this compound, DFT calculations can trace the journey from reactants to products. A typical catalytic cycle involves steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination. DFT calculations provide the activation free energy (ΔG‡) for each step. researchgate.net The step with the highest activation barrier is the rate-determining step and is often also the enantioselectivity-determining step. researchgate.net

For example, in C-H activation reactions, DFT studies have been instrumental in confirming the operation of a concerted metalation-deprotonation (CMD) mechanism, where the chiral ligand actively participates by acting as an internal base to facilitate the C-H bond cleavage. nih.gov These calculations can compare the energetic feasibility of different proposed mechanisms, providing a clear picture that is often difficult to obtain through experimental means alone. nih.govresearchgate.net

Reaction StepComputational FindingSignificanceReference
Substrate Coordination Formation of a catalyst-substrate complex.Pre-organizes the reactants for the key bond-forming step. researchgate.net
C-H Activation/Bond Formation Identification of the transition state structure and its activation energy (ΔG‡).Often the rate- and enantioselectivity-determining step. nih.govresearchgate.net
Product Release Calculation of the energy required to dissociate the product and regenerate the catalyst.Ensures catalytic turnover. nih.gov

This table outlines the application of DFT in analyzing a generic catalytic cycle.

Prediction of Stereochemical Outcomes

One of the most powerful applications of computational chemistry in asymmetric catalysis is the prediction of stereochemical outcomes. rsc.org The enantiomeric excess (ee) of a reaction is governed by the Curtin-Hammett principle and is determined by the difference in the activation free energies (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products.

A lower energy transition state for one diastereomer means that the pathway to the corresponding enantiomeric product is faster, resulting in that enantiomer being the major product. Computational models are used to locate these diastereomeric transition states and calculate their energies with high accuracy. nih.gov A calculated ΔΔG‡ of 1.4 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 90:10, while a difference of 2.8 kcal/mol corresponds to a ratio of over 99:1.

Recent advancements have also seen the application of machine learning models, trained on datasets of reaction outcomes, to predict stereoselectivity. arxiv.orgnih.gov These models can identify subtle relationships between the structural features of the catalyst, substrates, and the resulting enantioselectivity, offering a complementary approach to traditional DFT calculations. rsc.org

Catalyst SystemReaction TypePredicted ee (%) (Method)Experimental ee (%)Reference
Chiral Phosphoric AcidC-H Amidation>95 (DFT)94 researchgate.net
Diarylprolinol Etherα-alkylation92 (DFT)90 rsc.org
BINOL-PhosphateC-H Arylation98 (DFT)99 researchgate.net

This table shows examples of the successful prediction of stereoselectivity using computational methods for various chiral catalysts.

Elucidation of Mechanistic Origins of Selectivity

Beyond predicting the outcome, computational studies excel at explaining why a particular catalyst is selective. The origin of enantioselectivity lies in the subtle energetic differences between the competing diastereomeric transition states, which arise from the unique three-dimensional environment created by the chiral ligand. rsc.org

DFT calculations allow for a detailed structural analysis of the transition states. This analysis often reveals that the selectivity is governed by a combination of steric and electronic factors. rsc.org

Steric Repulsion: The bulky naphthalene backbone of the ligand can create a crowded chiral pocket that sterically disfavors the approach of the substrate in one orientation over another. rsc.org

Non-Covalent Interactions: Attractive forces, such as hydrogen bonds, C-H···π interactions, or aryl-aryl stacking between the catalyst and one of the substrates, can selectively stabilize one transition state. researchgate.netnih.gov For example, DFT studies on BINOL phosphate (B84403) ligands have shown that enantioselectivity arises from attractive aryl-aryl interactions between the substrate and the ligand. researchgate.net

Distortion/Interaction Energy: The model can partition the energy difference (ΔΔG‡) into contributions from the distortion of the catalyst and substrate and the interaction energy between them. This can reveal whether selectivity arises because one transition state is simply a better fit (more favorable interaction) or because it requires less geometric distortion of the reacting partners.

By dissecting these energetic contributions, computational studies provide a rational basis for the observed selectivity, transforming catalysis from a trial-and-error process into a field of rational design. nih.govnih.gov This understanding allows for the targeted modification of the ligand structure to further enhance its stereochemical control.

Emerging Applications and Future Directions

Development of Next-Generation Chiral Ligands based on Modified BINAM Scaffolds

The development of stereoselective catalysts is a primary challenge in modern organic synthesis. eventsair.com The rigid, chiral backbone of 1,1'-binaphthyl-2,2'-diamine (BINAM) makes it an exceptional platform for creating next-generation ligands. researchgate.netnih.govresearchgate.net Scientists are modifying the BINAM scaffold to fine-tune the steric and electronic properties of catalysts, thereby enhancing stereoselectivity and reactivity. eventsair.com

One strategy involves integrating the binaphthyl unit into larger, more complex structures to reduce the distance between the chiral core and the metal center, which is hypothesized to improve stereochemical control. eventsair.com Another avenue of research focuses on creating bifunctional ligands that combine the axial chirality of the BINAM scaffold with other coordinating groups. For instance, new ligands incorporating mono-N-protected amino acid properties have been developed for palladium-catalyzed asymmetric C-H activation reactions, showing significantly higher enantioselectivities compared to traditional ligands. nih.govresearchgate.net These modified ligands create a more rigid and defined transition state, allowing for efficient transfer of chiral information during the catalytic cycle. nih.govresearchgate.net

The following table highlights selected examples of modified BINAM-based ligands and their performance in asymmetric reactions, demonstrating the potential of this development strategy.

Ligand ModificationReaction TypeCatalyst SystemAchieved Enantioselectivity (ee)
N-Boc-protected (R)-NOBIN derivative(5 + 2) CycloadditionPd(OAc)₂40%
N-Acyl-protected (R)-NOBIN derivative(5 + 2) CycloadditionPd(OAc)₂up to 97%
Diazaphosphepine from N,N'-dimethyl-BINAMAsymmetric AdditionMetal ComplexNot specified
Selenophosphoramide from BINAMSulfenoaminationOrganocatalystNot specified

This table presents illustrative data from research on modified BINAM and NOBIN scaffolds to show the impact of ligand modification on enantioselectivity. researchgate.netnih.govresearchgate.net

Applications in Chiral Materials Science

Chirality is a critical property in materials science, influencing optical, electronic, and mechanical characteristics. chiralpedia.com The unique handedness of chiral materials allows them to interact with light and other molecules in specific ways, making them valuable for advanced technologies. chiralpedia.com Axially chiral molecules like BINAM derivatives are particularly attractive for designing chiroptical materials due to their stable and well-defined stereochemistry. acs.orgacs.org

The rigid and chiral structure of 1,1'-binaphthyl compounds makes them excellent fluorescent groups for enantioselective recognition. nih.gov While derivatives of BINOL (1,1'-bi-2-naphthol) have been extensively studied, BINAM-based probes are emerging as powerful tools for the efficient chiral recognition of biologically important molecules like amino acids. nih.gov

Researchers have designed and synthesized novel fluorescent probes based on the BINAM scaffold. These sensors operate by exhibiting a differential fluorescent response upon interaction with different enantiomers of a target molecule. For example, a BINAM-based probe has been shown to highly selectively recognize lysine, with one enantiomer of the probe showing significant fluorescence enhancement for L-Lysine through a nucleophilic substitution mechanism. nih.gov This enantioselective recognition is often rapid, with detectable changes in fluorescence occurring within a minute. nih.gov N,N'-diaryl derivatives of (S)-BINAM have also been developed as fluorescent detectors capable of distinguishing between enantiomers of amino alcohols like leucinol and prolinol through varied fluorescence enhancement. researchgate.net

The development of these sensors is crucial for applications in pharmaceuticals, where the chirality of a molecule can determine its therapeutic effect.

BINAM-based SensorTarget AnalytePrinciple of Detection
(L,R)-1 ProbeD/L-LysineSignificant fluorescence enhancement for L-Lysine
N,N'-Diaryl-(S)-BINAMLeucinol, 2-phenylglycinol, prolinolDifferential fluorescence enhancement for enantiomers

This table summarizes the application of BINAM derivatives as fluorescent sensors for chiral recognition. nih.govresearchgate.net

Integration into Heterogeneous Catalytic Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. researchgate.net To overcome this, researchers are focused on the heterogenization of homogeneous catalysts, which involves immobilizing the active catalytic species onto an insoluble solid support. researchgate.netrsc.org This approach combines the advantages of homogeneous catalysis (high efficiency) with those of heterogeneous catalysis (ease of separation and recyclability). rsc.org

The BINAM scaffold is a prime candidate for integration into such systems. By anchoring BINAM-derived ligands or metal complexes to supports like silica (B1680970), polymers, or carbonaceous materials, recyclable catalysts can be created. rsc.org This strategy is not only economically beneficial but also aligns with the principles of green chemistry by minimizing catalyst waste. The design of these supported catalysts focuses on maintaining the structural integrity and microenvironment of the active site to preserve its catalytic performance. researchgate.net

Sustainable Synthetic Methodologies Utilizing Chiral Diamines

The push towards green and sustainable chemistry has spurred the development of new synthetic methods that are more atom-economical and environmentally benign. rsc.orgrsc.org Chiral diamines, including BINAM derivatives, are central to this effort. They are employed as ligands and organocatalysts in reactions that proceed under mild conditions, often in greener solvents like water, and with high efficiency. researchgate.net

New research has introduced novel methods for the asymmetric synthesis of vicinal diamines that are practical and enantioselective, providing a recyclable synthesis strategy that makes the preparation of chiral diamine-derived catalysts more efficient. rsc.org Furthermore, strategies are being developed to control the reactivity of diamines in a temporary and traceless manner. For instance, CO₂ has been used as a green protecting group for the selective mono-acylation of diamines, a method that is highly atom-efficient and reduces the environmental impact. rsc.org The use of chiral diamine catalysts in water has demonstrated excellent yields and enantioselectivities in various asymmetric addition reactions, showcasing their potential for developing challenging green stereoselective transformations. researchgate.net

Scope Expansion to Novel Asymmetric Transformations

The versatility of (R)-N,N-Dimethyl-BINAM and its parent compound, BINAM, continues to drive the expansion of their use into novel asymmetric transformations. nih.gov While well-established in reactions like hydrogenations and Diels-Alder reactions, researchers are constantly exploring new frontiers. nih.gov

Recent advancements include the use of BINAM-derived organocatalysts in complex cascade reactions and annulations to construct intricate molecular architectures found in natural products. researchgate.netrsc.org For example, a BINAM-based selenophosphoramide has been shown to catalyze asymmetric sulfenoamination and polyene cyclization reactions. researchgate.net The field of asymmetric organocatalysis, which often utilizes chiral amine scaffolds, has seen remarkable growth and is now a powerful tool for producing a wide array of chiral molecules. rsc.orgfrontiersin.org These catalysts are being applied to a growing number of reaction types, including Friedel-Crafts alkylations, Mannich reactions, and Michael additions, continually broadening the toolkit available to synthetic chemists. mdpi.comnih.gov The development of these new catalytic applications for BINAM derivatives is critical for advancing the synthesis of complex, optically active compounds for the pharmaceutical and fine chemical industries. myuchem.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine, and how is enantiopurity ensured?

  • Methodology : The compound is typically synthesized from 1,1'-binaphthalene-2,2'-diamine (BINAM) via dimethylation using methylating agents (e.g., methyl iodide) under basic conditions. A key step involves resolving racemic mixtures via chiral chromatography or using enantiopure starting materials. For example, in enantioselective syntheses, Schlenk techniques and flash chromatography (e.g., using silica gel with THF/hexane eluents) are employed for purification . Enantiopurity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How is the compound characterized structurally and chemically post-synthesis?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substitution patterns and symmetry. For example, the methyl groups on the amine moieties produce distinct singlet peaks in ¹H NMR. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute configuration. Thermal stability is assessed via thermogravimetric analysis (TGA) .

Advanced Research Questions

Q. What role does the compound’s conformation play in asymmetric catalysis?

  • Methodology : The compound’s chirality and axial conformation (e.g., cisoid or quasi-perpendicular naphthyl groups) dictate its efficacy as a chiral ligand. Computational methods (MMX force field calculations) and CD spectroscopy reveal its preference for specific conformations in solution. For instance, the quasi-perpendicular arrangement in (R)-N,N-dimethyl-BINAM derivatives enhances steric hindrance, improving enantioselectivity in Rh-catalyzed hydrogenations .

Q. How can the compound be functionalized for applications in helicene synthesis?

  • Methodology : Oxidative ring-closure reactions using tert-butyl hypochlorite (t-BuOCl) and a base (2,6-lutidine) convert BINAM derivatives into 7,8-diaza[5]helicenes. The dimethyl groups on the amine stabilize intermediates during this process. Reaction progress is monitored via UV-vis spectroscopy, and the helicity of products is confirmed by CD and polarimetry .

Q. What analytical strategies resolve contradictions in conformational data between experimental and computational models?

  • Methodology : Discrepancies arise when computational models (e.g., DFT) predict non-polar conformations, while experimental CD spectra suggest polar arrangements. To resolve this, variable-temperature NMR and solvent-dependent CD studies are conducted. For example, used nematic liquid crystal induction to validate the quasi-perpendicular conformation observed experimentally, contrasting with some computational predictions .

Q. How is the compound utilized in enantioselective intramolecular carbosulfenylation?

  • Methodology : The compound acts as a chiral auxiliary in Rh-catalyzed reactions. In a Schlenk flask, it coordinates with transition metals to induce asymmetry during sulfenylation. Key parameters include reaction temperature (−78°C to room temperature), solvent polarity (THF or DCM), and stoichiometry of Et₃N as a base. Enantiomeric excess (ee) is quantified via chiral GC or HPLC, with typical yields >85% ee .

Key Research Considerations

  • Contradictions : While notes the high cost of BINAM-derived ligands compared to BINOL, demonstrates their superior enantioselectivity in catalysis, justifying their use in high-value syntheses.
  • Functionalization Limits : Dimethyl groups reduce solubility in polar solvents (e.g., water), necessitating THF or DCM for reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-N,N-Dimethyl-[1,1'-binaphthalene]-2,2'-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.